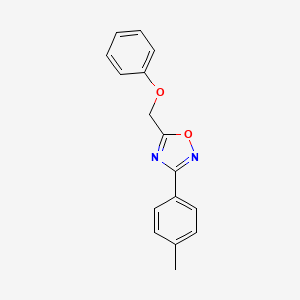
3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines or the reaction of amidoximes with carboxylic acid derivatives. Specific methods may vary depending on the substituents around the oxadiazole ring. For example, the synthesis of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles demonstrates the variety in synthetic routes tailored to introduce different functional groups at desired positions on the oxadiazole core, indicating the adaptability of synthesis strategies to achieve various oxadiazole derivatives (Almasirad et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two carbon atoms and three heteroatoms, including two nitrogen atoms and one oxygen atom. This structure imparts certain electronic and optical properties to the compounds. For instance, the introduction of alkoxy groups at specific positions can significantly alter the electron density and the absorption characteristics of these molecules, as demonstrated in the study of 1,3,4-oxadiazole derivatives with varying alkoxy chain lengths (Zhang et al., 2007).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions, largely influenced by the substituents attached to the ring. These reactions can include nucleophilic substitutions and transformations under acidic or basic conditions. The reactivity of the oxadiazole ring makes it a versatile intermediate for further chemical modifications.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystalline structure, depend on the nature of the substituents. For example, compounds with longer alkoxy chains may exhibit different solubility patterns and melting points compared to those with short chains or different functional groups.
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles, including acidity, basicity, and photoluminescence, are significantly influenced by the ring's heteroatoms and the electronic effects of substituents. The presence of electron-donating or withdrawing groups can affect the compound's stability, reactivity, and interaction with biological targets or materials. The synthesis and characterization of oxadiazole derivatives containing alkoxy chains with different lengths provide insights into how structural modifications impact the electronic structures and, consequently, the chemical properties of these compounds (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-7-9-13(10-8-12)16-17-15(20-18-16)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAFXRDHOFMKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

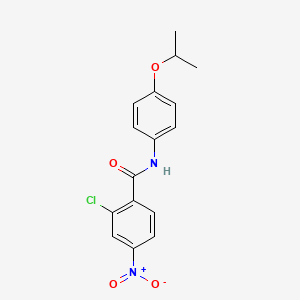
![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B5625202.png)
![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)
![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
![6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5625220.png)
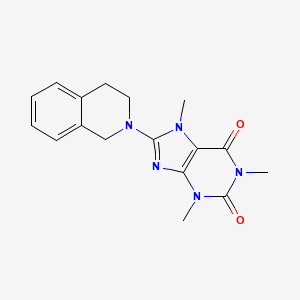
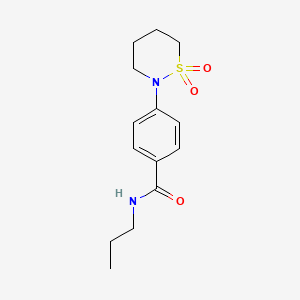
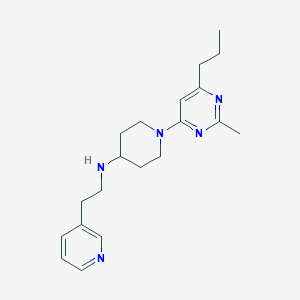

![6-[(3,4-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5625244.png)
![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5625247.png)
![3-{(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5625266.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625280.png)